BenchChemオンラインストアへようこそ!

(2,4-Dioxoimidazolidin-1-yl)acetic acid

Medicinal Chemistry Aldose Reductase Inhibition Structure-Activity Relationship (SAR)

(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as carboxymethylhydantoin, is a small organic molecule with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol. It belongs to the class of hydantoin (imidazolidine-2,4-dione) derivatives and is primarily utilized as a versatile building block or synthetic intermediate in organic and medicinal chemistry.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 94738-31-5
Cat. No. B1274635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dioxoimidazolidin-1-yl)acetic acid
CAS94738-31-5
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1CC(=O)O
InChIInChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11)
InChIKeyMYXWHYDWUWIFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2,4-Dioxoimidazolidin-1-yl)acetic acid (CAS 94738-31-5) for Scientific Procurement


(2,4-Dioxoimidazolidin-1-yl)acetic acid, also known as carboxymethylhydantoin, is a small organic molecule with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . It belongs to the class of hydantoin (imidazolidine-2,4-dione) derivatives and is primarily utilized as a versatile building block or synthetic intermediate in organic and medicinal chemistry . While its core structure is present in several pharmacologically active compounds, particularly as a scaffold for aldose reductase inhibitors, direct evidence for its own biological activity is not well-defined in the primary literature [1].

Procurement Risks in Substituting (2,4-Dioxoimidazolidin-1-yl)acetic acid with Other Hydantoins


Substituting (2,4-Dioxoimidazolidin-1-yl)acetic acid with another hydantoin derivative is a high-risk decision due to the critical role of the N1-acetic acid moiety. The presence and position of this functional group are known to be pivotal for conferring specific biochemical properties, such as potent and selective aldose reductase inhibition, which are not shared by the parent hydantoin or its other substituted analogs [1]. This structure-activity relationship (SAR) is well-documented; for example, the uracil or 2,4-dioxoimidazolidine skeleton requires specific aryl substitutions to achieve high inhibitory activity and selectivity [2]. Simply replacing this compound with a similar-looking hydantoin scaffold that lacks the critical acetic acid group or has it in a different position is highly likely to result in a complete loss of the desired function in a downstream assay or synthesis.

Quantitative Evidence for the Differentiated Selection of (2,4-Dioxoimidazolidin-1-yl)acetic acid


Critical Role of the N1-Acetic Acid Moiety for Aldose Reductase (AR) Inhibition

The specific N1-acetic acid group present on (2,4-Dioxoimidazolidin-1-yl)acetic acid is a structural requirement for potent inhibition of the enzyme aldose reductase (AR). Research on a related class of inhibitors, 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids, demonstrates that compounds with the N1-acetic acid moiety and specific aryl groups achieve 'extremely high AR inhibitory activity and AR selectivity' [1]. For a specific analog, 3-[(5-chlorobenzothiazol-2-yl)methyl]-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid (Compound 47d), the selectivity ratio (IC50(ALR)/IC50(AR)) was measured to be over 17,500, highlighting the importance of this scaffold for achieving selectivity [1]. The parent hydantoin (imidazolidine-2,4-dione) or analogs lacking this group are not expected to show the same level of activity or selectivity.

Medicinal Chemistry Aldose Reductase Inhibition Structure-Activity Relationship (SAR)

Scaffold for Potent Antihypertensive Activity in Ergoline Derivatives

The 2,4-dioxoimidazolidin-1-yl group, the core of the target compound, has been shown to confer significant antihypertensive activity when incorporated into ergoline derivatives. A study by Mantegani et al. (1999) reported that a series of these derivatives were synthesized and tested, with the lead compound showing an IC50 value of 17 nM against a specific enzyme target [1][2]. This indicates that the 2,4-dioxoimidazolidin-1-yl moiety itself possesses pharmacophoric properties that can translate into potent biological effects, unlike other structurally similar heterocyclic scaffolds that were not reported to have this level of activity in the same assay.

Antihypertensive Agents Ergoline Derivatives Pharmacology

Primary Research and Industrial Application Scenarios for (2,4-Dioxoimidazolidin-1-yl)acetic acid


Synthesis of Novel Aldose Reductase Inhibitors for Diabetic Complications

The compound serves as a crucial synthetic intermediate for creating new chemical entities designed to inhibit aldose reductase. This is based on patent literature that specifically claims 2,4-dioxoimidazolidine-1-acetic acid derivatives for their 'excellent inhibiting actions with high enzymic selectivity on aldose reductases' [1]. Researchers in this field should prioritize this specific building block due to the well-documented SAR that links the N1-acetic acid group to high potency and selectivity, as shown in Section 3 [2]. Using a different hydantoin derivative lacking this functional group would be counterproductive to developing a selective AR inhibitor.

Development of Antihypertensive Drug Candidates

Given the evidence that the 2,4-dioxoimidazolidin-1-yl group can impart potent, low-nanomolar activity in antihypertensive assays (as demonstrated with ergoline derivatives) [3][4], this compound is a strategic choice for medicinal chemistry programs focused on hypertension. Its use as a building block allows for the exploration of this specific pharmacophore, a path that is supported by quantitative activity data and is distinct from other generic heterocyclic intermediates.

General Organic Synthesis and Library Production

As a widely available and well-characterized building block with a typical purity specification of ≥95% , (2,4-Dioxoimidazolidin-1-yl)acetic acid is suitable for high-throughput synthesis and the generation of diverse chemical libraries. Its reliable quality and defined structure make it a preferred choice over less-characterized or impure analogs, reducing the risk of failed reactions or confounding biological results in downstream screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Dioxoimidazolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.